molecular formula C22H14FNO3 B8692225 2-([1,1'-Biphenyl]-4-yl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid CAS No. 122262-72-0

2-([1,1'-Biphenyl]-4-yl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid

Cat. No.: B8692225
CAS No.: 122262-72-0
M. Wt: 359.3 g/mol
InChI Key: HVOMQBZOFIMPOL-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C22H14FNO3 and its molecular weight is 359.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

122262-72-0

Molecular Formula

C22H14FNO3

Molecular Weight

359.3 g/mol

IUPAC Name

6-fluoro-3-hydroxy-2-(4-phenylphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C22H14FNO3/c23-16-10-11-18-17(12-16)19(22(26)27)21(25)20(24-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,25H,(H,26,27)

InChI Key

HVOMQBZOFIMPOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6.6 g of 5-fluoro-2,3-indolinedione in 48 ml of water was treated with a sufficient amount of a solution of 6.62 g of sodium hydroxide in 22 ml of water to provide solution. A warm solution of 10.17 g of acetoxyacetylbiphenyl in 80 ml of ethanol was added, followed by the balance of the alkali solution. The mixture was refluxed for 3 hours. During the last 1/2 hour 10 ml of ethanol was distilled off. A 103 ml portion of water was added, the mixture was stirred, cooled and filtered through diatomaceous earth. The filtrate was treated with 13.6 ml of concentrated hydrochloric acid and 4.39 ml of glacial acetic acid and stirred for 30 minutes. The resulting precipitate was collected, washed with water and ether and air dried. The resulting solid was stirred and heated in 400 ml of ethanol. The solid was collected, washed with water and dried giving 11.2 g of the desired product, mp 25220 -254° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
acetoxyacetylbiphenyl
Quantity
10.17 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three

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